molecular formula C7H12O B149102 1-Hepten-3-one CAS No. 2918-13-0

1-Hepten-3-one

Cat. No.: B149102
CAS No.: 2918-13-0
M. Wt: 112.17 g/mol
InChI Key: OYLCUJRJCUXQBQ-UHFFFAOYSA-N
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Description

1-Hepten-3-one is an organic compound with the molecular formula C₇H₁₂O. It is a colorless to yellow liquid with a pungent odor. This compound is classified as an enone, which is a type of α,β-unsaturated ketone. The structure of this compound consists of a seven-carbon chain with a double bond between the first and second carbon atoms and a carbonyl group (C=O) at the third carbon atom .

Preparation Methods

1-Hepten-3-one can be synthesized through various methods. One common method involves the oxidation of heptene in the presence of oxygen and a catalyst. Another method includes the dehydration of an alcohol or the reduction of a ketone . Industrial production methods often utilize catalytic processes to ensure high yield and purity. For example, the oxidation of heptene can be carried out using a palladium catalyst under controlled temperature and pressure conditions .

Chemical Reactions Analysis

1-Hepten-3-one undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include alcohols, carboxylic acids, and substituted ketones .

Scientific Research Applications

1-Hepten-3-one has various applications in scientific research, including:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds. Its reactivity makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound has been studied for its role in the biosynthesis of natural products in certain arthropods.

    Medicine: Research has explored its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Industry: this compound is used in the fragrance and flavor industry due to its distinctive odor. .

Mechanism of Action

The mechanism of action of 1-Hepten-3-one involves its reactivity as an α,β-unsaturated ketone. The compound can undergo nucleophilic addition reactions at the carbonyl group or the double bond. In biological systems, it may interact with enzymes or other proteins, leading to various biochemical effects. The molecular targets and pathways involved depend on the specific context of its use, such as its role in natural product biosynthesis or its potential bioactivity in medicinal applications .

Comparison with Similar Compounds

1-Hepten-3-one can be compared with other similar compounds, such as:

    1-Hexen-3-one: This compound has a similar structure but with a six-carbon chain. It shares similar reactivity and applications but differs in its physical properties and specific uses.

    1-Octen-3-one: With an eight-carbon chain, this compound also exhibits similar chemical behavior but has distinct properties and applications.

    2-Hepten-4-one: This isomer has the double bond and carbonyl group in different positions, leading to different reactivity and uses.

The uniqueness of this compound lies in its specific structure, which influences its reactivity and applications. Its position of the double bond and carbonyl group allows for unique reaction pathways and products .

Properties

IUPAC Name

hept-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h4H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLCUJRJCUXQBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50183438
Record name 1-Hepten-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2918-13-0
Record name 1-Hepten-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2918-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hepten-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002918130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hepten-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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